molecular formula C17H27N3O3 B13912147 Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate

Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate

Cat. No.: B13912147
M. Wt: 321.4 g/mol
InChI Key: ZZGVFYRZUYTWHJ-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate is a piperidine-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 4-amino-3-methoxyphenyl substituent. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its structural framework allows for versatile modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery . The Boc group enhances solubility and stability during synthetic processes, while the 4-amino-3-methoxyphenyl moiety contributes to binding interactions with biological targets such as cyclin G-associated kinase (GAK) and viral proteases .

Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-[1-(4-amino-3-methoxyphenyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H27N3O3/c1-17(2,3)23-16(21)19-12-7-9-20(10-8-12)13-5-6-14(18)15(11-13)22-4/h5-6,11-12H,7-10,18H2,1-4H3,(H,19,21)

InChI Key

ZZGVFYRZUYTWHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=C(C=C2)N)OC

Origin of Product

United States

Preparation Methods

Protection of Piperidin-4-yl Amine with tert-Butyl Carbamate

The starting material, 4-aminopiperidine, is commonly protected with a tert-butyl carbamate group to afford tert-butyl piperidin-4-ylcarbamate. This protection is crucial to prevent unwanted side reactions during subsequent transformations.

Parameter Details
Reagents 4-Aminopiperidine, di-tert-butyl dicarbonate (BOC anhydride)
Solvent Pyridine or dichloromethane (DCM)
Temperature 0°C to room temperature
Reaction Time 1 to 16 hours
Yield Typically 84% to 91%
Work-up Extraction with DCM, washing with water, drying over MgSO4, solvent removal under vacuum

For example, 5.00 g (25.0 mmol) of BOC-4-aminopiperidine dissolved in pyridine and cooled in an ice bath is reacted with methanesulfonyl chloride at 0°C, stirred for 16 hours at 20°C, then worked up to yield 91% of the protected intermediate.

Deprotection of the tert-Butyl Carbamate Group

When necessary, the tert-butyl carbamate protecting group is removed by acidolysis, commonly using trifluoroacetic acid (TFA) in dichloromethane.

Parameter Details
Reagents Trifluoroacetic acid (TFA) 10% in CH2Cl2
Temperature Room temperature
Reaction Time 10 hours
Work-up Removal of TFA under reduced pressure, neutralization with sodium bicarbonate, extraction

This step yields the free amine, which can then be further functionalized or purified as needed.

Coupling Reactions for Final Compound Assembly

For the final assembly, coupling agents like carbonyldiimidazole (CDI) or PyBroP are employed to form amide or carbamate bonds.

Parameter Details
Reagents Carbonyldiimidazole (CDI), PyBroP, N-ethyl-N,N-diisopropylamine, 4-dimethylaminopyridine
Solvent DMF, dichloromethane
Temperature Room temperature to 50°C
Reaction Time 3 hours to 24 hours
Work-up Extraction with ethyl acetate, washing with acid/base, drying, chromatography

For example, tert-butyl piperidin-4-ylcarbamate and 3,5-dichlorobenzyl alcohol reacted with CDI in DMF at 50°C for 3 days yielded the corresponding carbamate intermediate.

Summary Table of Representative Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temp (°C) Time Yield (%) Notes
Protection of 4-aminopiperidine BOC anhydride, pyridine, methanesulfonyl chloride Pyridine/DCM 0 to 20 1–16 h 84–91 Cooling with ice bath
Coupling with aryl halide tert-Butyl piperidin-4-ylcarbamate, triethylamine DMSO, DMF, DCM 20–150 1–17 h 71–89 Microwave heating possible
Deprotection TFA 10% in CH2Cl2 DCM RT 10 h Quantitative Acidolysis to remove BOC group
Carbamate formation Carbonyldiimidazole, PyBroP, base DMF, DCM RT–50 3–24 h 80+ Coupling for final compound assembly

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituent(s) at Piperidine-4-yl Position Molecular Weight Key Applications/Findings Reference
Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate 4-amino-3-methoxyphenyl 335.4 (C₁₇H₂₅N₃O₃) GAK inhibition; antiviral activity
Tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate 4-aminophenyl 291.2 (C₁₆H₂₅N₃O₂) HIV-1 inhibitor intermediate
Tert-butyl (1-(3-(5-amino-1H-indol-2-yl)phenyl)piperidin-4-yl)carbamate 3-(5-aminoindol-2-yl)phenyl 561.4 (C₃₃H₄₉N₆O₂) p97 ATPase inhibition; cancer therapeutics
Tert-butyl (1-(6-chloro-3-(3,5-difluorophenyl)quinolin-4-yl)piperidin-4-yl)carbamate 6-chloro-3-(3,5-difluorophenyl)quinoline 490.4 (C₂₅H₂₇ClF₂N₃O₂) HIV-1 replication inhibition
Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-cyanopyridin-2-yl 292.4 (C₁₅H₂₄N₄O₂) Kinase inhibitor intermediate
Tert-butyl methyl(1-(thiophene-3-carbonyl)piperidin-4-yl)carbamate Methyl + thiophene-3-carbonyl 324.4 (C₁₆H₂₄N₂O₃S) Undisclosed (structural studies)

Pharmacological Activity

  • GAK Inhibition: The 4-amino-3-methoxyphenyl derivative (target compound) showed potent GAK inhibition (IC₅₀ < 100 nM), attributed to hydrogen bonding with the methoxy group and π-π stacking of the aromatic ring .
  • Antiviral Activity: The quinoline-based analogue () exhibited submicromolar activity against HIV-1 by targeting viral reverse transcriptase .
  • p97 ATPase Inhibition : The indole-substituted compound () disrupted p97’s ATPase activity, a mechanism relevant in proteostasis regulation for cancer therapy .

Physicochemical Properties

  • Solubility: Boc-protected derivatives (e.g., target compound) generally exhibit improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-Boc analogues .
  • Stability : The tert-butyl carbamate group enhances stability under acidic conditions, as demonstrated in the synthesis of acetylpiperidine derivatives () .
  • LogP: The 4-cyanopyridin-2-yl analogue () has a lower calculated LogP (2.1) than the methoxyphenyl derivative (3.4), influencing membrane permeability .

Biological Activity

Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant studies and data tables.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H20N2O3
  • IUPAC Name : this compound

The synthesis typically involves the reaction of tert-butyl carbamate with 4-amino-3-methoxyphenyl piperidine, utilizing various coupling agents to facilitate the formation of the desired product. The synthetic route has been documented in several studies, demonstrating yields that vary based on reaction conditions and purification methods.

Anti-inflammatory Properties

One of the significant biological activities attributed to this compound is its ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In vitro studies have shown that derivatives of this compound can effectively reduce interleukin-1β (IL-1β) release in macrophages stimulated with lipopolysaccharide (LPS) and ATP, indicating its potential as an anti-inflammatory agent.

Table 1: Inhibition of IL-1β Release by Tert-butyl Derivatives

CompoundConcentration (µM)% Inhibition of IL-1β
Compound A1035
Compound B1021
Compound C1018

These results suggest that modifications to the piperidine structure may enhance or diminish biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Anti-cancer Activity

Recent studies have also explored the anti-cancer properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including MCF7 breast cancer cells. The compound exhibited an IC50 value indicating significant growth inhibition, which could be attributed to its ability to induce apoptosis in cancer cells.

Table 2: Cytotoxicity of Tert-butyl Derivatives on Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MCF7Compound A25.72 ± 3.95
U87Compound B45.2 ± 13.0

The proposed mechanisms through which this compound exerts its effects include:

  • NLRP3 Inflammasome Inhibition : By preventing the activation of NLRP3, this compound reduces pyroptotic cell death and subsequent inflammatory cytokine release.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death and reduced tumor growth.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study on inflammatory bowel disease models showed that administration of tert-butyl derivatives significantly reduced disease severity by modulating immune responses.
  • Case Study 2 : In a xenograft model using U87 glioblastoma cells, treatment with this compound resulted in a marked reduction in tumor size compared to control groups.

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